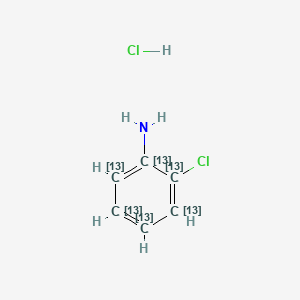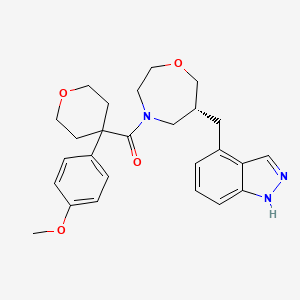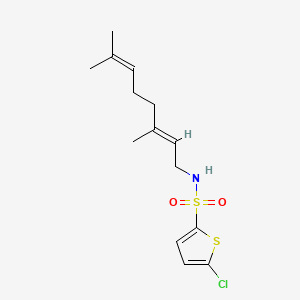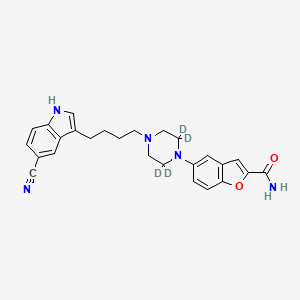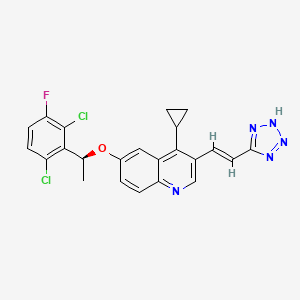
MsbA-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MsbA-IN-4 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. This compound has shown significant inhibitory activity against Escherichia coli, with an IC50 value of 3 nanomolar and a minimum inhibitory concentration of 12 micromolar . This compound is particularly valuable in the study of bacterial resistance and the development of novel antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
MsbA-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
MsbA-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of bacterial resistance and the role of MsbA in lipopolysaccharide transport.
Biology: Helps in understanding the biological processes involving MsbA and its interactions with other cellular components.
Medicine: Potentially valuable in the development of new antibiotics targeting multidrug-resistant bacterial strains.
Industry: Can be used in the development of antibacterial coatings and materials .
作用机制
MsbA-IN-4 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transport of lipopolysaccharides across the bacterial membrane. The compound effectively blocks the ATPase activity of MsbA, preventing the hydrolysis of adenosine triphosphate and subsequent substrate transport .
相似化合物的比较
Similar Compounds
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor that binds to different sites within the transmembrane domains.
G247: A compound that also targets MsbA but induces opposite allosteric effects compared to MsbA-IN-4
Uniqueness
This compound is unique due to its high selectivity and potency. Unlike other inhibitors, it binds asymmetrically to the substrate-binding site, leading to a collapsed inward-facing conformation of MsbA. This distinct mechanism of action makes this compound a valuable tool for studying the inhibition of bacterial transporters and developing new antibacterial agents .
属性
分子式 |
C23H18Cl2FN5O |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1 |
InChI 键 |
XKZLGCLQCPACAT-KFRNIWOLSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
规范 SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


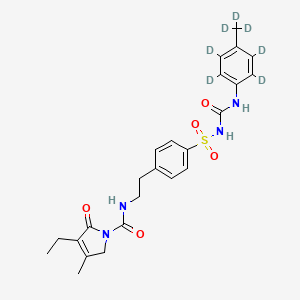


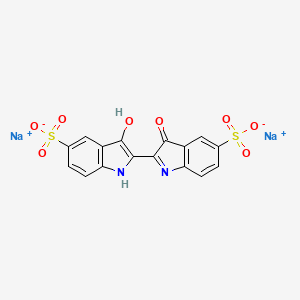
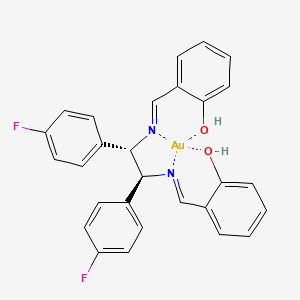


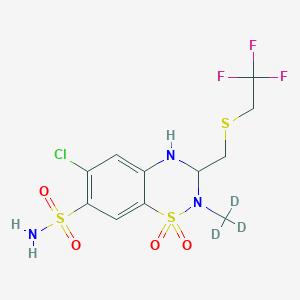
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

